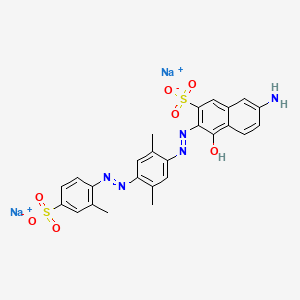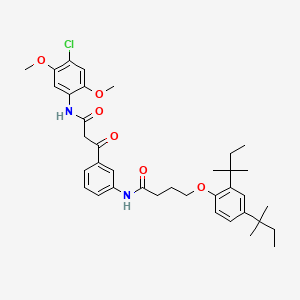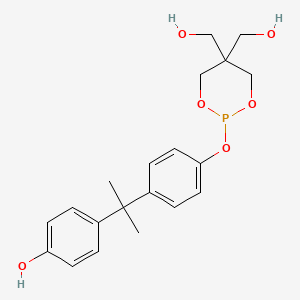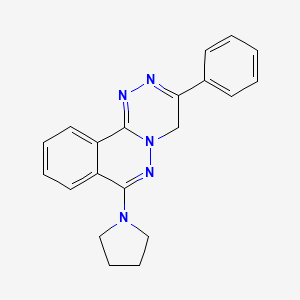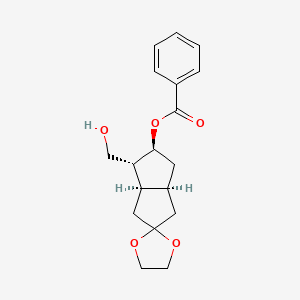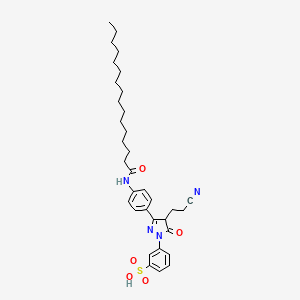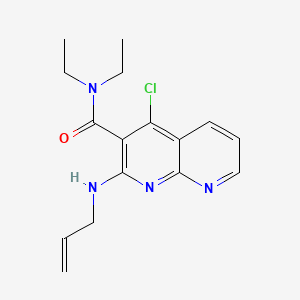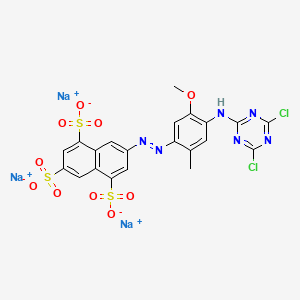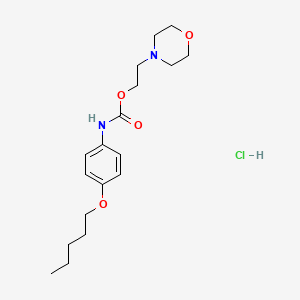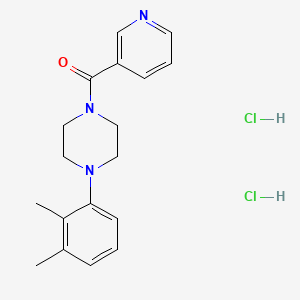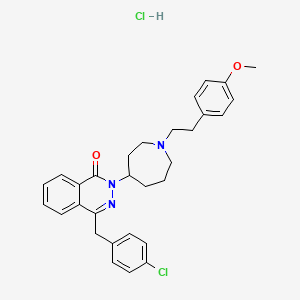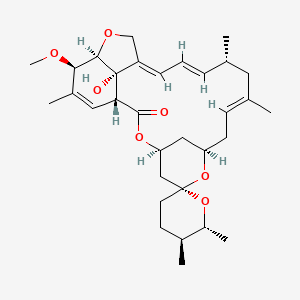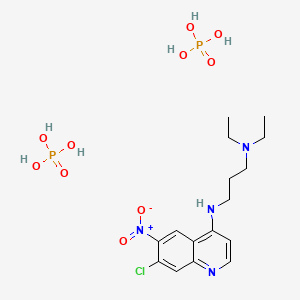
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its diverse applications in medicinal chemistry, particularly for its antimicrobial and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential antimalarial activity and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with cellular components. It is believed to inhibit nucleic acid synthesis by intercalating into DNA, thereby disrupting the replication process . The compound also targets specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antimalarial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinacrine: Known for its use as an antiprotozoal agent.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used in the treatment of autoimmune diseases.
Uniqueness
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific structural features, such as the nitro group and the diethylamino propyl side chain. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
102259-65-4 |
|---|---|
Molekularformel |
C16H27ClN4O10P2 |
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C16H21ClN4O2.2H3O4P/c1-3-20(4-2)9-5-7-18-14-6-8-19-15-11-13(17)16(21(22)23)10-12(14)15;2*1-5(2,3)4/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,18,19);2*(H3,1,2,3,4) |
InChI-Schlüssel |
BOEXUUCLKBKHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


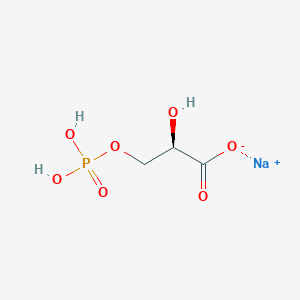
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
